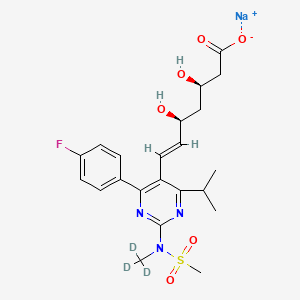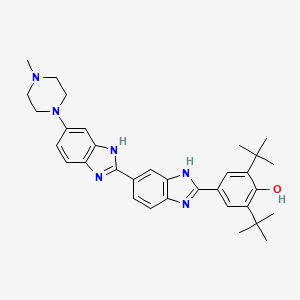![molecular formula C16H22ClN5O4 B1139524 2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol CAS No. 205171-12-6](/img/structure/B1139524.png)
2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar purinyl compounds involves condensation reactions, ring closure, and nucleophilic displacement steps. For example, the syntheses of cis-4-(6-chloro-9-purinyl)cyclohexylcarbinol and cis-3-(6-chloro-9-purinyl)cyclopentylcarbinol were achieved by condensing 5-amino-4,6-dichloropyrimidine with the appropriate amino alcohol, followed by ring closure to yield the desired purines, and subsequent nucleophilic displacement of the 6-chloro group (Schaeffer, Godse, & Liu, 1964).
Molecular Structure Analysis
Molecular structure analyses of related compounds highlight key features such as keto-amine tautomeric forms, intramolecular hydrogen bonding, and planarity of rings. For instance, certain cyclohexadiene derivatives adopt keto-amine tautomeric forms with strong intramolecular N-H...O hydrogen bonds, demonstrating the complexity of purine-related structures (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Chemical Reactions and Properties
Chemical reactions involving purinyl compounds can include cycloadditions and fragmentations, illustrating their reactivity and potential for diverse chemical transformations. For example, the [4 + 2] cycloaddition reaction of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate to yield 4-hydroxymethyl-2-cyclohexen-1-one showcases the versatility of purine derivatives in synthetic chemistry (Kozmin, He, & Rawal, 2003).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
- Adenosine Deaminase Inhibitors : Compounds similar to the one have been synthesized and evaluated as inhibitors of adenosine deaminase. These compounds, including derivatives with amino or methylamino groups at the purine nucleus, have shown inhibitory effects on this enzyme (Schaeffer, Godse, & Liu, 1964).
Nucleic Acid Research
- Synthesis of Acyclic Nucleoside Analogs : The compound's derivatives have been synthesized as acyclic nucleoside analogues, demonstrating potential in nucleic acid research. These compounds were synthesized through various chemical processes and assessed for their properties (Robins & Hatfield, 1982).
Antiviral Research
- Synthesis of Antiviral Compounds : Research has been conducted on the synthesis of analogues of the compound for antiviral applications. One particular study focused on creating derivatives with potential activity against herpes simplex virus (Harnden, Jarvest, Bacon, & Boyd, 1987).
Potential Cancer Treatment
- Potential Inhibitors of Adenylosuccinate Synthetase and Lyase : Some derivatives of the compound have been synthesized as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), which could have implications in cancer treatment (Wanner, Hageman, Koomen, & Pandit, 1978).
Receptor Agonism
- Adenosine A2a Receptor Antagonists : Derivatives of the compound have been claimed in patent applications as selective adenosine A2a receptor antagonists, which could be useful in treating asthma and COPD (Expert Opinion on Therapeutic Patents, 2000).
Eigenschaften
IUPAC Name |
2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O4/c1-16(25)11(24)9(6-23)26-14(16)22-7-18-10-12(19-8-4-2-3-5-8)20-15(17)21-13(10)22/h7-9,11,14,23-25H,2-6H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPAUXMIDJWGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658185 | |
| Record name | 2-Chloro-N-cyclopentyl-9-(2-C-methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
CAS RN |
205171-12-6 | |
| Record name | 2-Chloro-N-cyclopentyl-9-(2-C-methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




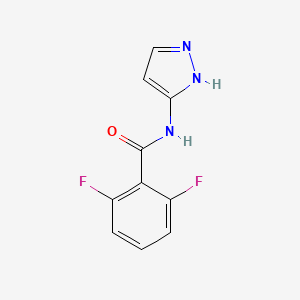
![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
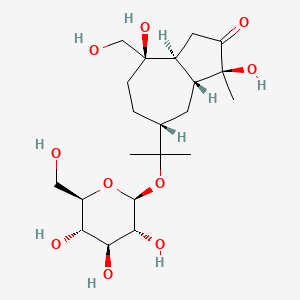

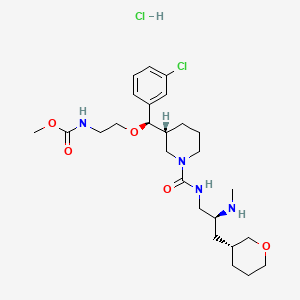
![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)
